Cas no 1381776-45-9 (Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate)

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrrole scaffold with a bromo substituent at the 3-position and an ester group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the ester group provides flexibility for derivatization. Its rigid, aromatic core contributes to stability, making it suitable for applications requiring robust molecular frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. It is commonly used in research settings for constructing complex heterocyclic systems.
Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate structure
1381776-45-9 structure
Product Name:Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate
CAS No:1381776-45-9
MF:C10H10BrNO2S
MW:288.160900592804
CID:5346971
PubChem ID:135076992
Update Time:2025-05-19

Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate
    • Z4670365943
    • Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate
    • Inchi: 1S/C10H10BrNO2S/c1-3-14-10(13)7-5(2)9-8(12-7)6(11)4-15-9/h4,12H,3H2,1-2H3
    • InChI Key: AWKJLYWIRIAURN-UHFFFAOYSA-N
    • SMILES: BrC1=CSC2=C1NC(C(=O)OCC)=C2C

Computed Properties

  • Exact Mass: 286.96156g/mol
  • Monoisotopic Mass: 286.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 70.3

Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate Pricemore >>

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Additional information on Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate

Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate: A Comprehensive Overview

Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate, with CAS No. 1381776-45-9, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyrroles, which are known for their unique structural features and potential applications in drug discovery. The thienopyrrole framework, characterized by a fused thieno and pyrrole ring system, provides a versatile platform for chemical modifications and functional group substitutions. The presence of a bromo group at position 3 and a methyl group at position 6 further enhances the compound's chemical diversity and reactivity.

The synthesis of Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate involves a multi-step process that typically begins with the preparation of the thienopyrrole core. This is often achieved through cyclization reactions involving appropriate precursors, such as bromopyrroles or thieno derivatives. The introduction of the methyl group at position 6 is typically carried out via alkylation or substitution reactions, while the carboxylic acid ester group at position 5 is introduced through esterification or transesterification processes. The optimization of these steps is critical to ensure high yields and purity of the final product.

Recent studies have highlighted the potential of Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate as a lead compound in drug development. Its structural features make it an attractive candidate for targeting various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, researchers have reported that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to modulate cellular signaling pathways, such as the MAPK/ERK pathway, suggests its potential role in anticancer therapy.

The bromo group in Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate plays a crucial role in its pharmacological activity. Bromine substitution can enhance the compound's lipophilicity and improve its bioavailability. Additionally, the methyl group at position 6 contributes to the compound's stability and may influence its interactions with biological targets. These structural features make Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate a promising candidate for further preclinical studies.

In terms of applications, Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate has shown potential in various fields beyond pharmacology. For example, its unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Researchers have explored its use as a building block for constructing advanced materials with tailored electronic properties. Additionally, its ability to act as a chelating agent has been investigated in coordination chemistry studies.

From an environmental perspective, Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole-5-carboxylate has been studied for its biodegradability and eco-toxicological effects. Initial findings suggest that under certain conditions, this compound can undergo microbial degradation; however, further research is needed to fully understand its environmental impact.

In conclusion, Ethyl 3-bromo-6-methyl-4h-thieno[3,2-b]pyrrole

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